(-)-Bis[(S)-1-phenylethyl]amine hydrochloride

Catalog No.
S685577
CAS No.
40648-92-8
M.F
C16H20ClN
M. Wt
261.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Bis[(S)-1-phenylethyl]amine hydrochloride

CAS Number

40648-92-8

Product Name

(-)-Bis[(S)-1-phenylethyl]amine hydrochloride

IUPAC Name

(1S)-1-phenyl-N-[(1S)-1-phenylethyl]ethanamine;hydrochloride

Molecular Formula

C16H20ClN

Molecular Weight

261.79 g/mol

InChI

InChI=1S/C16H19N.ClH/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16;/h3-14,17H,1-2H3;1H/t13-,14-;/m0./s1

InChI Key

ZBQCLJZOKDRAOW-IODNYQNNSA-N

SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2.Cl

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2.Cl

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=CC=C2.Cl

The exact mass of the compound (-)-Bis[(S)-1-phenylethyl]amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(-)-Bis[(S)-1-phenylethyl]amine hydrochloride (CAS: 40648-92-8) is the crystalline salt form of the enantiomerically pure secondary amine, (-)-Bis[(S)-1-phenylethyl]amine. It primarily serves as a critical precursor for the synthesis of advanced chiral ligands, particularly phosphoramidites and other P-chiral phosphines used in asymmetric catalysis. Its hydrochloride form offers significant advantages in physical handling, storage stability, and processability compared to the corresponding free base, making it a preferred choice for workflows that demand high purity and accurate dosing.

Substituting this hydrochloride salt with its free base counterpart, (-)-Bis[(S)-1-phenylethyl]amine, introduces significant material handling and process control challenges. The hydrochloride is a stable, high-melting-point crystalline solid (m.p. 261-263 °C), which simplifies weighing, storage, and purification. In contrast, the free base is a liquid or low-melting solid that is immiscible with water and more susceptible to degradation, complicating its use in precise, reproducible synthetic protocols. For applications requiring the amine as a starting material, such as in the synthesis of Feringa-type phosphoramidite ligands, the free base must first be generated in situ from the more stable and easily handled hydrochloride salt immediately before use. This makes direct procurement of the free base impractical for many standardized workflows.

Superior Handling and Processability due to Crystalline Solid Form

The hydrochloride salt form of this chiral amine provides a distinct advantage in processability over its free base. The target compound is a crystalline solid with a high melting point of 261-263 °C. This contrasts sharply with the free base, (-)-Bis[(S)-1-phenylethyl]amine, which is a liquid at room temperature with a density of ~0.987 g/mL and is typically purified by vacuum distillation (b.p. 86 °C at 0.05 mm Hg). The solid nature of the hydrochloride salt facilitates precise weighing, reduces exposure risks, and enhances shelf-life stability under standard room temperature conditions.

Evidence DimensionPhysical State and Melting Point
Target Compound DataCrystalline solid, m.p. 261-263 °C
Comparator Or Baseline(-)-Bis[(S)-1-phenylethyl]amine (free base): Liquid, b.p. 86 °C @ 0.05 mmHg
Quantified DifferenceSolid vs. Liquid at standard conditions; >200 °C difference in phase transition point (melting vs. boiling)
ConditionsStandard laboratory conditions (room temperature, atmospheric pressure)

For process safety, accuracy, and reproducibility, procuring a stable, weighable solid is a significant advantage over handling a liquid amine that requires distillation and specialized storage.

Established Precursor for High-Performance Feringa-Type Phosphoramidite Ligands

This compound is a validated and documented precursor for preparing widely used phosphoramidite ligands, such as (R,S,S)-MonoPhos. A scalable, published protocol details the in situ generation of the free amine from (-)-Bis[(S)-1-phenylethyl]amine hydrochloride, followed by reaction with (R)-(−)-1,1′-binaphthyl-2,2′-dioxychlorophosphine to yield the target ligand. This established synthetic route, which starts from the stable hydrochloride, highlights its suitability as a reliable raw material for complex, multi-step syntheses where precursor purity and stability are critical. The use of the (S,S)-diamine backbone is essential for inducing the high levels of enantioselectivity these ligands are known for.

Evidence DimensionPrecursor Suitability
Target Compound DataUsed as the starting material in a scalable, published protocol for Feringa ligands.
Comparator Or BaselineSimpler chiral amines (e.g., (S)-1-phenylethylamine) or achiral amines, which would produce fundamentally different, less effective, or non-chiral ligands.
Quantified DifferenceEnables synthesis of a specific, high-performance ligand class not accessible with simpler substitutes.
ConditionsSynthesis of phosphoramidite ligands via reaction with a chiral phosphine chloride precursor.

Procuring this specific precursor provides direct access to a proven synthetic route for a class of highly effective and commercially relevant asymmetric catalysts.

Raw Material for Scalable Synthesis of Chiral Phosphoramidite Ligands

This compound is the right choice for research groups and manufacturers synthesizing chiral phosphoramidite ligands for use in asymmetric catalysis. Its documented use as a stable, solid precursor for Feringa-type ligands ensures a reliable starting point for producing catalysts for reactions like asymmetric hydrogenation and conjugate additions.

Workflows Requiring High Purity and Precise Dosing of a Chiral Amine

In processes where precise molar quantities of the chiral amine are required, the crystalline, non-volatile nature of the hydrochloride salt is a critical advantage. Unlike the liquid free base, it can be weighed accurately without specialized equipment, minimizing waste and improving reaction stoichiometry for the synthesis of fine chemicals and pharmaceutical intermediates.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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